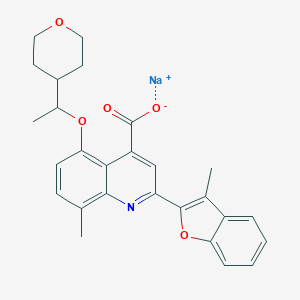
PTI-801 (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PTI-801 (sodium), also known as posenacaftor sodium, is a cystic fibrosis transmembrane conductance regulator (CFTR) protein modulator. It is primarily used in the research and treatment of cystic fibrosis, a genetic disorder that affects the lungs and digestive system. PTI-801 (sodium) corrects the folding and trafficking of the CFTR protein, thereby improving its function and helping to alleviate the symptoms of cystic fibrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PTI-801 (sodium) involves several steps, including the preparation of the core structure and the introduction of functional groups that enhance its activity as a CFTR modulator. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions, including condensation, reduction, and purification steps .
Industrial Production Methods
Industrial production of PTI-801 (sodium) follows Good Manufacturing Practices (GMP) to ensure the purity and consistency of the final product. The process involves large-scale synthesis using optimized reaction conditions, followed by purification and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
PTI-801 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: PTI-801 (sodium) can undergo substitution reactions where functional groups are replaced with other groups to enhance its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions include modified versions of PTI-801 (sodium) with enhanced or altered activity. These derivatives are often used in further research to explore their potential therapeutic benefits .
Scientific Research Applications
PTI-801 (sodium) has several scientific research applications, including:
Chemistry: Used as a model compound to study CFTR modulation and protein folding.
Biology: Investigated for its effects on cellular processes and protein trafficking.
Medicine: Explored as a potential treatment for cystic fibrosis and other diseases involving protein misfolding.
Industry: Utilized in the development of new therapeutic agents and drug formulations.
Mechanism of Action
PTI-801 (sodium) exerts its effects by correcting the folding and trafficking of the CFTR protein. The compound binds to the defective CFTR protein, stabilizing its structure and promoting its proper localization to the cell membrane. This enhances the protein’s function as a chloride channel, improving ion transport and reducing the symptoms of cystic fibrosis .
Comparison with Similar Compounds
PTI-801 (sodium) is compared with other CFTR modulators, such as:
VX-445 (elexacaftor): Shares a common mechanism with PTI-801 (sodium) in rescuing the p.Phe508del-CFTR variant.
PTI-808: A CFTR potentiator that enhances the activity of the CFTR protein.
PTI-428: A CFTR amplifier that increases the production of CFTR protein
PTI-801 (sodium) is unique in its ability to correct the folding and trafficking of the CFTR protein, making it a valuable tool in the treatment of cystic fibrosis .
Properties
Molecular Formula |
C27H26NNaO5 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
sodium;8-methyl-2-(3-methyl-1-benzofuran-2-yl)-5-[1-(oxan-4-yl)ethoxy]quinoline-4-carboxylate |
InChI |
InChI=1S/C27H27NO5.Na/c1-15-8-9-23(32-17(3)18-10-12-31-13-11-18)24-20(27(29)30)14-21(28-25(15)24)26-16(2)19-6-4-5-7-22(19)33-26;/h4-9,14,17-18H,10-13H2,1-3H3,(H,29,30);/q;+1/p-1 |
InChI Key |
FIMNRWQYZVDFTK-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC(C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(4-hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid;hydrate](/img/structure/B10824265.png)
![2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6-dione;hydrochloride](/img/structure/B10824277.png)
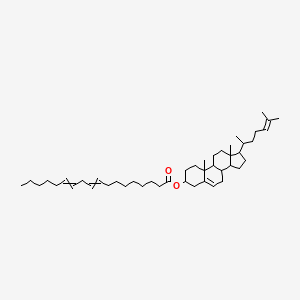

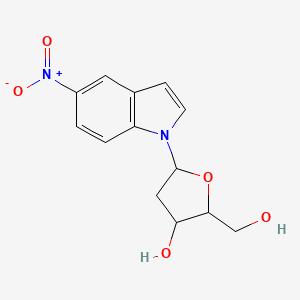




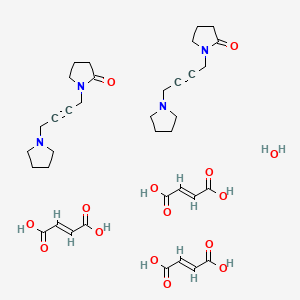

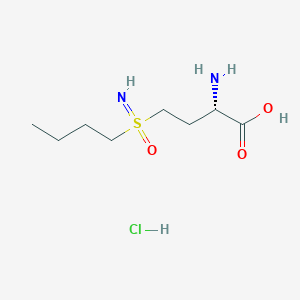

![N,N-dimethyl-2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanamine](/img/structure/B10824357.png)
